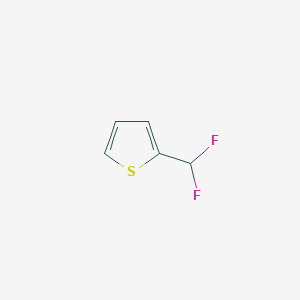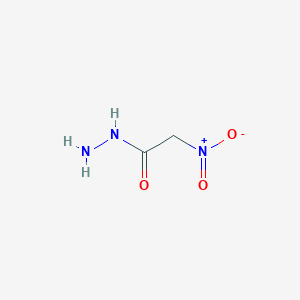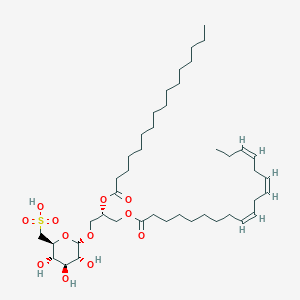
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively . It is a natural product found in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae .
Synthesis Analysis
1-Stearoyl-2-oleoyl-sn-glycero-3-PC is a phospholipid containing stearic acid and palmitic acid at the sn-1 and sn-2 positions, respectively . It has been used in the generation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA in vitro .Molecular Structure Analysis
The molecule of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has a hydrophilic head and a glycerol ester bonding the two hydrophobic tails, known as saturated (sn-1) and unsaturated (sn-2) chains. The double bond in the sn-2 hydrocarbon chain leads to the formation of a kink .Chemical Reactions Analysis
1-Stearoyl-2-oleoyl-sn-glycero-3-PC has been used in the generation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA in vitro . Liposomes containing 1-stearoyl-2-oleoyl-sn-glycero-3-PC and encapsulating the acetylcholinesterase (AChE) reactivator HI-6 increase the cerebral AChE reactivation rate by 10% compared with HI-6 alone in a mouse model of brain poisoning induced by the organophosphate nerve agent soman .Physical And Chemical Properties Analysis
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has a molecular weight of 788.1 g/mol . The molecular formula is C44H86NO8P .Scientific Research Applications
Interaction with Ozone
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC) exhibits significant interactions with ozone. In a study, OSPC monolayers were exposed to ozone, showing changes in surface pressure-area isotherms, which indicate reactions at the air-water interface. These changes were most pronounced under basic subphase conditions, suggesting acid formation as a major product of the ozone reaction (Lai, Yang, & Finlayson‐Pitts, 1994).
Interaction with Hypochlorite
OSPC reacts with hypochlorite, leading to the formation of various compounds, including chlorohydrins and glycols. This reaction was studied using mass spectrometry, revealing that hypochlorite interacts with the double bond in the oleic acid residue of OSPC, forming various oxidation products. Such interactions are significant for understanding the behavior of these phospholipids under oxidative stress (Panasenko, Osipov, Schiller, & Arnhold, 2002).
Thermodynamics of Mixed Monolayers
The thermodynamic properties of OSPC mixed with other phospholipids were analyzed, showing that the behavior of such monolayers at the air-water interface depends on ion concentrations and the proportion of phospholipids in the mixture. This study helps to understand the thermodynamic behavior of membranes made of binary mixtures of phospholipids (Luna, Stroka, Bermudez, & Aranda‐Espinoza, 2011).
Oxidative Modifications
The heat-induced oxidative modifications of OSPC were evaluated, showing that oxidation products formed at high temperatures contained functional groups like hydroxyl, oxo, or epoxy groups. This study is significant for understanding the stability of OSPC in food products and its potential as a functional food component (Grandois, Marchioni, Ennahar, Giuffrida, & Bindler, 2010).
Volatiles Formed by Oxidation
OSPC was studied for its oxidative stability during thermal treatment. The formation of volatile oxidized compounds was analyzed, showing that aldehydes were major products of oxidized OSPC. This research helps in understanding the behavior of OSPC under conditions promoting oxidation, relevant for food science and preservation (Zhou, Zhao, Bindler, & Marchioni, 2014).
Phase Transition Temperatures
The phase transition temperatures of OSPC were studied, revealing differences in transition temperatures based on the fatty acids' chain lengths and depths of double bonds. This information is crucial for understanding the properties of phospholipid bilayers in biological membranes (Davis, Fleming, Coolbear, & Keough, 1981).
Mechanism of Action
Target of Action
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC) is a phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . OSPC is a metabolite, an intermediate or product resulting from metabolism . It is known to inhibit histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation .
Mode of Action
OSPC interacts with its targets, HDAC3 and STAT3, by inhibiting their activities . HDAC3 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. STAT3 is a transcription factor which in humans is encoded by the STAT3 gene. It is a signal transducer and activator that mediates cellular responses to interleukins and other growth factors.
Biochemical Pathways
The inhibition of HDAC3 and STAT3 phosphorylation by OSPC can affect various biochemical pathways. For instance, the inhibition of HDAC3 can lead to an increase in the acetylation of histones, thereby affecting gene expression. On the other hand, the inhibition of STAT3 phosphorylation can affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
The inhibition of HDAC3 and STAT3 by OSPC can lead to changes in gene expression and cellular signaling, which can have various effects on cellular function. For example, it has been shown to exhibit anticancer activity in chronic myelogenous leukemia (CML) K562 cells .
Future Directions
The future directions of 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine research could involve further exploration of its properties and potential applications. For instance, it could be used in the generation of lipid nanoparticles for the delivery of plasmid DNA in vitro . Additionally, the interaction of the double bond in the acyl chains with the cholesterol off-plane methyl groups could be further investigated .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is a metabolite, an intermediate or product resulting from metabolism . It is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
properties
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-/t42-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCSTNQFYPVOR-VHONOUADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)





![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)



